
1-(2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea is a chemical compound that is widely used in scientific research. This compound is also known as TAK-659 and is a potent and selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway and plays a crucial role in the development and survival of B-cells. TAK-659 has been shown to be effective in the treatment of various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wissenschaftliche Forschungsanwendungen
Disposition and Metabolism
The compound SB-649868, sharing structural similarities with the queried chemical, has been studied for its metabolic and disposition characteristics in humans. The compound, being developed for treating insomnia, shows extensive metabolism with primary excretion via feces (79%) and lesser through urine (12%). It highlights the body's processing of such compounds, primarily through fecal elimination, and indicates the presence of slowly cleared metabolites in the plasma (Renzulli et al., 2011).
Diagnostic Imaging and Radiopharmaceutical Applications
The compound [18F]DASA-23, structurally akin to the queried compound, demonstrates potential in non-invasively measuring aberrantly expressed pyruvate kinase M2 (PKM2) levels in glioma via positron emission tomography (PET). PKM2, crucial in tumor metabolism and predominantly expressed in glioblastoma cells, makes it a significant biomarker for cancer glycolytic re-programming. Initial human studies indicate that [18F]DASA-23 can successfully cross the blood-brain barrier, suggesting its potential utility in imaging brain tumors and distinguishing between low-grade and high-grade glioma, based on PKM2 expression (Patel et al., 2019).
Environmental and Health Impacts
Research has explored the environmental persistence and health implications of perfluoroalkyl and polyfluoroalkyl substances (PFASs), often structurally similar or related to the queried chemical. These studies shed light on their distribution, human exposure, and potential health risks, including their association with diseases and bodily functions. For instance, PFASs exposure has been linked to increased susceptibility to diseases like COVID-19 and conditions like urge urinary incontinence, highlighting the importance of understanding the human health implications of these chemicals (Ji et al., 2021; Cui et al., 2021).
Eigenschaften
IUPAC Name |
1-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O3S/c1-16-6-9-19(10-7-16)25-22(27)24-13-12-20-5-3-4-14-26(20)30(28,29)21-11-8-18(23)15-17(21)2/h6-11,15,20H,3-5,12-14H2,1-2H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPYPCAMFCCOGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylpyrimidine](/img/structure/B2642793.png)
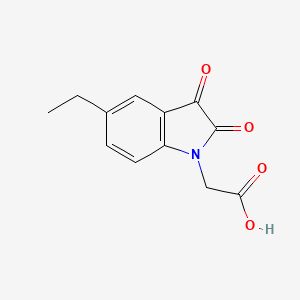
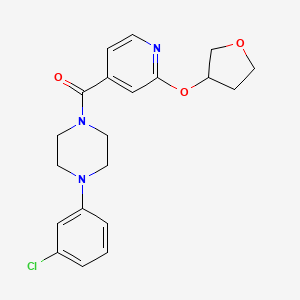
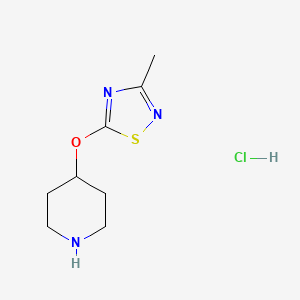
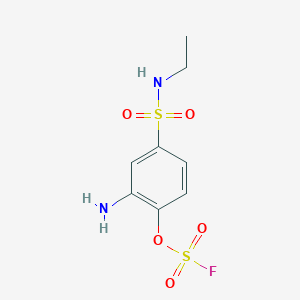

![methyl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2642801.png)
![(3r,5r,7r)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide](/img/structure/B2642804.png)
![N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-3-methoxybenzamide](/img/structure/B2642805.png)
![N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2642806.png)
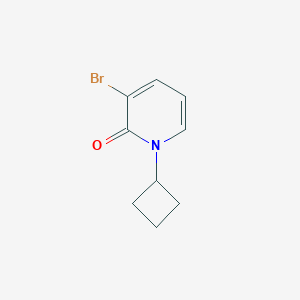

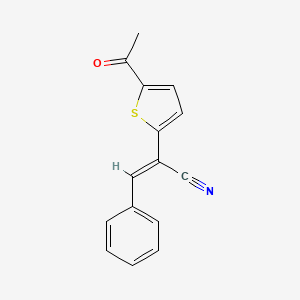
![6-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2642812.png)
